molecular formula C25H30N4O5S2 B2975913 ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 681437-35-4

ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2975913
CAS No.: 681437-35-4
M. Wt: 530.66
InChI Key: JZIAWAKOCLJZBV-UHFFFAOYSA-N
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Description

The compound ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic derivative featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:

  • Substituents: 3-Cyano group: Enhances electronic density and may influence binding interactions. Ethyl ester: A common prodrug moiety that may improve bioavailability.

Properties

IUPAC Name

ethyl 3-cyano-2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S2/c1-3-34-25(31)29-14-13-20-21(15-26)24(35-22(20)16-29)27-23(30)17-9-11-19(12-10-17)36(32,33)28(2)18-7-5-4-6-8-18/h9-12,18H,3-8,13-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIAWAKOCLJZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to compile and analyze the existing research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core structure with various functional groups that may influence its biological activity. The presence of the cyano group and sulfamoyl moiety is particularly noteworthy as these groups may contribute to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar thieno[2,3-c]pyridine derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of specific kinases such as c-Met, which is overexpressed in many tumors.

  • Cytotoxicity Data :
    • In a study on related compounds, IC50 values for cytotoxicity against A549 cells were reported at approximately 1.06 μM, indicating potent activity that could be extrapolated to this compound .

The biological activity of thieno[2,3-c]pyridine derivatives is often attributed to their ability to bind to ATP-binding sites of kinases. This binding disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells by promoting cell cycle arrest and apoptosis through intrinsic pathways .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Thieno[2,3-c]pyridine Core : Initial reactions typically involve cyclization processes that form the thieno core.
  • Introduction of Functional Groups : Subsequent reactions introduce the cyano and sulfamoyl groups through nucleophilic substitutions and coupling reactions.
  • Final Esterification : The final step usually involves esterification to yield the ethyl ester form.

Case Studies

Several case studies highlight the potential applications of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A derivative demonstrated significant tumor regression in xenograft models when administered alongside conventional chemotherapy agents.
  • Combination Therapy : Research indicates that combining thieno derivatives with other targeted therapies enhances efficacy and reduces resistance in cancer treatments.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Thieno[2,3-c]Pyridine Derivatives
Compound Name Core Structure Key Substituents Molecular Weight Yield Key Functional Groups
Target Compound Thieno[2,3-c]pyridine 3-Cyano, ethyl ester, 4-(N-cyclohexyl-N-methylsulfamoyl)benzamido Not Provided N/A Cyano, sulfonamide, ester
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (3a) Thieno[2,3-c]pyridine 3-Cyano, methyl ester, 3,4,5-trimethoxyphenylamino 403.4 g/mol 58% Cyano, ester, trimethoxy phenyl, amino
Ethyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (3b) Thieno[2,3-c]pyridine 3-Cyano, ethyl ester, 3,4,5-trimethoxyphenylamino 417.4 g/mol 51% Cyano, ester, trimethoxy phenyl, amino
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Ethyl ester, Boc-protected amine 326.4 g/mol N/A Ester, Boc-amine
Methyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Thieno[2,3-c]pyridine Benzoylbenzamido, benzyl, methyl ester 547.1 g/mol N/A Ester, benzamido, benzyl
Key Observations:

The benzoylbenzamido group in introduces aromaticity, which may enhance π-π stacking interactions but reduce solubility.

Synthetic Yields: Yields for thieno[2,3-c]pyridine derivatives (51–58% in ) are lower than those for thiazolo[3,2-a]pyrimidines (68% in ), likely due to the complexity of fused-ring systems .

Functional Group Diversity: Cyano groups are conserved across compounds (target, 3a, 3b), suggesting a role in electronic modulation or hydrogen bonding . Sulfonamide vs. Amine: The target’s sulfonamide may improve metabolic stability compared to the primary amine in .

Spectroscopic and Physical Properties

Table 2: Comparative Spectroscopic Data
Compound IR (cm⁻¹) $^1$H-NMR Highlights Melting Point (°C)
Target Compound Not Provided Not Provided Not Provided
3a 2220 (CN), 1719 (CO) δ 2.34 (CH₃), 6.53 (ArH), 9.55 (NH) 180–181
3b 2220 (CN), 1719 (CO) δ 1.15 (CH₂CH₃), 4.05 (OCH₂), 9.55 (NH) 134–136
11a (Thiazolo[3,2-a]pyrimidine) 2219 (CN), 1718 (CO) δ 2.37 (3 CH₃), 7.94 (=CH) 243–246
11b (Thiazolo[3,2-a]pyrimidine) 2209 (CN), 1718 (CO) δ 8.01 (=CH), 7.41 (ArH) 213–215
Key Observations:
  • Cyano Group IR Stretching: Consistent across compounds (~2200 cm⁻¹), confirming its presence .
  • Melting Points: Thiazolo[3,2-a]pyrimidines (213–246°C) exhibit higher melting points than thieno[2,3-c]pyridines (134–181°C) , likely due to increased rigidity in the thiazolo core.

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